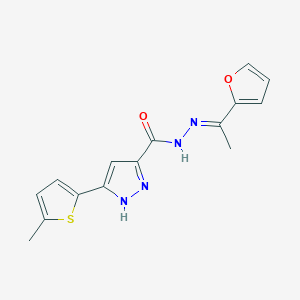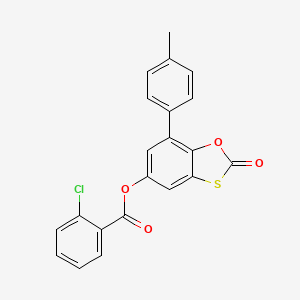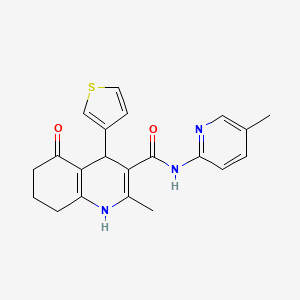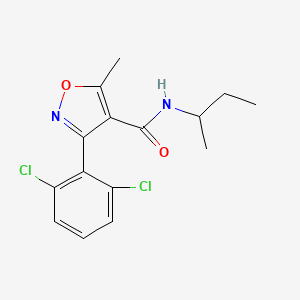![molecular formula C30H24N2O6S B11644464 (3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11644464.png)
(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid: is a complex organic compound with the following chemical formula:
C29H27N3O9S
. It belongs to the class of thiazolo[3,2-a]pyrimidines, which exhibit intriguing biological activities.Preparation Methods
Synthetic Routes: The synthetic route to this compound involves several steps. While I don’t have specific data for this exact compound, I can provide a general outline:
Thiazole Ring Formation: Start with a thiazole precursor (e.g., 2-aminothiazole) and react it with an appropriate aldehyde or ketone to form the thiazole ring.
Pyrimidine Ring Formation: Introduce the pyrimidine moiety by reacting the thiazole intermediate with a pyrimidine precursor.
Functionalization: Introduce the ethoxycarbonyl group and the diphenyl substituents.
Final Steps: The final steps involve acetylation of the phenolic hydroxyl group to yield the desired compound.
Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification processes.
Chemical Reactions Analysis
This compound likely undergoes various reactions:
Oxidation: Oxidation of the thiazole moiety or the phenolic group.
Reduction: Reduction of the carbonyl groups.
Substitution: Substitution reactions at the phenyl rings. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
(3-{(Z)-[6-(ethoxycarbonyl)-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid:
Medicine: Investigate its antitumor, antibacterial, and anti-inflammatory properties .
Chemistry: Explore its reactivity and use as a building block in organic synthesis.
Industry: Assess its role in materials science or drug development.
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, leading to its observed effects. Detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare it to related thiazolo[3,2-a]pyrimidines. Its uniqueness lies in the combination of the ethoxycarbonyl group, diphenyl substituents, and the phenoxyacetic acid moiety.
Properties
Molecular Formula |
C30H24N2O6S |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-[3-[(Z)-(6-ethoxycarbonyl-3-oxo-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C30H24N2O6S/c1-2-37-29(36)25-26(20-11-5-3-6-12-20)31-30-32(27(25)21-13-7-4-8-14-21)28(35)23(39-30)17-19-10-9-15-22(16-19)38-18-24(33)34/h3-17,27H,2,18H2,1H3,(H,33,34)/b23-17- |
InChI Key |
SOPNUILPUGLVST-QJOMJCCJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=CC=C4)OCC(=O)O)/S2)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=CC=C4)OCC(=O)O)S2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11644384.png)
![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)

![4-{5-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11644409.png)

![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-](/img/structure/B11644418.png)

![3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644422.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11644429.png)

![(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11644439.png)

![3-Hydroxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane](/img/structure/B11644455.png)
![2-chloro-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B11644460.png)
